molecular formula C15H18N2O5 B1200703 1-((2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl)-5-benzyluracil CAS No. 96328-44-8

1-((2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl)-5-benzyluracil

Cat. No.: B1200703
CAS No.: 96328-44-8
M. Wt: 306.31 g/mol
InChI Key: VQIIGZBDLZQJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl)-5-benzyluracil, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

96328-44-8

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

5-benzyl-1-(1,3-dihydroxypropan-2-yloxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O5/c18-8-13(9-19)22-10-17-7-12(14(20)16-15(17)21)6-11-4-2-1-3-5-11/h1-5,7,13,18-19H,6,8-10H2,(H,16,20,21)

InChI Key

VQIIGZBDLZQJKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COC(CO)CO

Canonical SMILES

C1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COC(CO)CO

96328-44-8

Synonyms

1-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-5-benzyluracil
DHPBU

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g (4.6 mmol) of 3a prepared as above was dissolved in 100 ml of glacial acetic acid and 0.2 ml of concentrated HCl. 5% Palladium on charcoal (1 g) was then added and the reaction mixture hydrogenated under 50 lbs pressure. After the theoretical amount of hydrogen had been absorbed, the solution was filtered and evaporated to dryness. The residue was placed on a silica gel column and eluted with methylene chloride-methanol (12:1) to give 1.1 g of 4a (87%). It was isolated as an oil and dried under vacuum over P2O5 for several days. UV (pH 1): λ max 266 nm (9400); pH 11: λ max 266 nm (6400). NMR(DMSO-d6): δ3.47 (s, 4H, CH2OH), 3.52 (s, 3H, CH2 at C5 and tert. H), 4.66 (t, 2H, OH) 5.20 (s, 2H, CH2 at N1), 7.24 (s, 5H, ArH), 7.65(s, 1H, C6 -H), 11.33 (s, 1H, NH).
Name
3a
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Yield
87%

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